BenchChemオンラインストアへようこそ!

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

Chiral purity Quality control Solid-phase peptide synthesis

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid, commonly referred to as Fmoc-D-cyclopentylglycine (Fmoc-D-Cpg-OH), is a non‑proteinogenic α‑amino acid derivative that combines the base‑labile Fmoc protecting group with a D‑configured cyclopentyl side chain. This substitution pattern imparts steric bulk and conformational rigidity around the Cα–Cβ bond while maintaining full compatibility with standard Fmoc‑SPPS protocols.

Molecular Formula C22H23NO4
Molecular Weight 365,43 g/mole
CAS No. 13555-16-3
Cat. No. B613523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid
CAS13555-16-3
Molecular FormulaC22H23NO4
Molecular Weight365,43 g/mole
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-2-cyclopentylglycine (CAS 13555-16-3) – A Chiral Non‑Natural Building Block for Conformationally Constrained Peptide Synthesis


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid, commonly referred to as Fmoc-D-cyclopentylglycine (Fmoc-D-Cpg-OH), is a non‑proteinogenic α‑amino acid derivative that combines the base‑labile Fmoc protecting group with a D‑configured cyclopentyl side chain [1]. This substitution pattern imparts steric bulk and conformational rigidity around the Cα–Cβ bond while maintaining full compatibility with standard Fmoc‑SPPS protocols [1]. The compound is primarily employed in medicinal chemistry and peptide science as a building block that enables systematic exploration of backbone constraints, metabolic stability, and target‑binding affinity [1][2].

Why Fmoc-D-cyclopentylglycine Cannot Be Replaced by the L‑Enantiomer or Other Cycloalkyl Analogs in Structure‑Driven Peptide Programs


In‑class Fmoc‑protected alicyclic glycines are not interchangeable surrogates because subtle differences in side‑chain size, shape, and stereochemistry profoundly alter peptide conformation, target complementarity, and metabolic fate [1][2]. The L‑enantiomer (CAS 220497‑61‑0) gives opposite backbone helicity; cyclohexylglycine (Chg) adds an extra methylene that increases hydrophobicity and steric demand beyond what the cyclopentyl ring provides; and cyclopentylalanine introduces a flexible methylene spacer that relaxes the backbone constraint [2][3]. Furthermore, epimerization during SPPS coupling of non‑natural amino acids is well documented, making verified enantiomeric purity a procurement‑critical parameter [3][4].

Quantitative Comparator Evidence for Fmoc-D-cyclopentylglycine (CAS 13555-16-3) vs. the L‑Enantiomer and Other Cycloalkyl Glycines


Opposite Specific Rotation Magnitudes Enable Definitive Enantiomer Discrimination at Procurement

The target (R)-enantiomer exhibits a specific optical rotation of [α]²⁰D = +10 ± 1° (c=1, MeOH), whereas the (S)-enantiomer (Fmoc-L-cyclopentylglycine) shows [α]D = −9.1° (c=1, MeOH) and −18 ± 2° (c=1, DMF) . The near‑equal magnitude but opposite sign allows immediate identification of batch enantiomeric identity and detection of cross‑contamination.

Chiral purity Quality control Solid-phase peptide synthesis

Scalable Asymmetric Synthesis Delivers Multi‑Gram Batches with Preserved Optical Purity

A validated asymmetric route using benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as a chiral template achieved the L‑enantiomer (directly applicable to the D‑series by switching auxiliary antipode) in 60% diastereoselective alkylation yield followed by 84% hydrogenolytic cleavage [1]. The Fmoc‑protection step proceeded in high yield, and the overall sequence was demonstrated on a multi‑gram scale while maintaining excellent optical purity of the final product [1]. Earlier racemic syntheses via bromoglycinate displacement required a subsequent epimerization step that eroded both yield and enantiomeric excess [1].

Process chemistry Scale‑up C‑terminal chiral auxiliary

Position‑5 Substitution in Angiotensin II Antagonists: Cyclopentylglycine Confers Distinct Activity Profile vs. Cyclohexylglycine

In a head‑to‑head study, six angiotensin II antagonists were synthesized with either cyclopentylglycine (Cpg) or cyclohexylglycine (Chg) at position 5 [1]. While [Sar¹,Chg⁵,Lac⁸]AII emerged as the most potent antagonist with low intrinsic activity across four bioassays, the Cpg‑containing analog [Sar¹,Cpg⁵,Lac⁸]AII exhibited a different pharmacological fingerprint, demonstrating that the smaller cyclopentyl ring is not functionally equivalent to the six‑membered cyclohexyl ring [1]. This differential activity profile underscores the need to retain the cyclopentyl moiety when the target binding pocket has been optimized for its steric dimensions.

GPCR antagonists Structure‑activity relationship Peptide medicinal chemistry

D‑Configured Cyclopentyl Side Chain Introduces Conformational Restriction Not Achievable with Linear or Smaller‑Ring Analogs

Non‑natural amino acids bearing a cyclopentyl ring directly attached to the α‑carbon impose a torsion angle constraint that reduces the backbone flexibility of the resulting peptide [1]. In the bradykinin B1 antagonist B9958, the α‑cyclopentylglycine residues at positions 5 and 8 were found to be critical for maintaining high potency and selectivity, and replacement with α‑(2‑indanyl)glycine (a larger bicyclic aromatic side chain) altered the activity profile [1]. This is consistent with class‑level observations that cyclopentylglycine‑containing peptides exhibit increased resistance to proteolytic degradation compared to those bearing acyclic aliphatic residues .

Peptide backbone constraint Metabolic stability Foldamer design

HPLC Purity Specification of ≥ 98% Exceeds the Common 95% Threshold for Non‑Natural Fmoc Amino Acids

Commercially available Fmoc-D-cyclopentylglycine is routinely supplied with a minimum HPLC purity of ≥ 98% , compared with the 95% specification frequently listed for other Fmoc‑protected non‑proteinogenic amino acids . The higher purity reduces the burden of side‑product formation during SPPS, particularly when coupling to hindered resin‑bound amines, where even small amounts of impurities can terminate chain elongation or generate deletion sequences .

Analytical quality control HPLC purity Procurement specification

Recommended Procurement and Use Scenarios for Fmoc-D-cyclopentylglycine (CAS 13555-16-3)


Stereochemical Probe in Peptide SAR Programs Targeting Angiotensin or Bradykinin GPCRs

When structure‑activity relationship studies demand systematic variation of the steric volume at a key receptor‑binding position, Fmoc‑D‑cyclopentylglycine provides an intermediate ring size between cyclopropyl and cyclohexyl analogs. The differential activity of Cpg‑ versus Chg‑containing angiotensin II antagonists [1] and the essential role of CpG in bradykinin B1 antagonist B9958 [2] demonstrate that the cyclopentyl ring can be the optimal fit for certain binding pockets. Procurement of the high‑purity D‑enantiomer ensures that SAR conclusions are not confounded by epimer contamination.

Conformationally Constrained Peptide Foldamers and Protease‑Resistant Peptidomimetics

For projects aimed at improving the metabolic stability of peptide leads, incorporating Fmoc‑D‑cyclopentylglycine at strategic positions restricts backbone flexibility and sterically hinders protease access. The D‑configuration further shields the adjacent peptide bond from enzymatic cleavage, a strategy employed in the optimization of peptide cancer therapeutics such as B9958 and its N‑terminal acylated derivatives [2].

Multi‑Gram Solid‑Phase Peptide Library Synthesis Requiring High Batch Consistency

When libraries of >100 peptides are synthesized in parallel, building‑block quality directly determines screening data reliability. The documented asymmetric synthetic route that delivers multi‑gram quantities with excellent optical purity [3], combined with the available ≥ 98% HPLC grade , makes Fmoc‑D‑cyclopentylglycine a dependable monomer for automated SPPS platforms, reducing the incidence of deletion peptides and simplifying LC‑MS deconvolution of crude products.

Quote Request

Request a Quote for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.